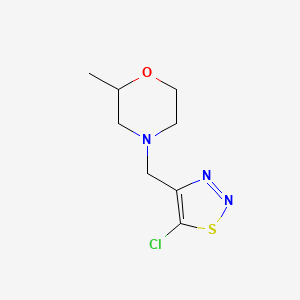
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2-methylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino, thio derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme activity and cell membrane integrity. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-2-methylmorpholine can be compared with other thiadiazole derivatives, such as:
- 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)benzaldehyde
- N-{1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-piperidinyl}-5-fluoronicotinamide
- O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiadiazole ring with the morpholine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12ClN3OS |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
4-[(5-chlorothiadiazol-4-yl)methyl]-2-methylmorpholine |
InChI |
InChI=1S/C8H12ClN3OS/c1-6-4-12(2-3-13-6)5-7-8(9)14-11-10-7/h6H,2-5H2,1H3 |
InChI Key |
YKSHUHDYMHCFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)CC2=C(SN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















